molecular formula C11H12FNO2Si B8724868 ((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane

((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane

Cat. No.: B8724868
M. Wt: 237.30 g/mol
InChI Key: SMRCYJAYINPOKU-UHFFFAOYSA-N
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Description

((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane is a useful research compound. Its molecular formula is C11H12FNO2Si and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12FNO2Si

Molecular Weight

237.30 g/mol

IUPAC Name

2-(2-fluoro-5-nitrophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H12FNO2Si/c1-16(2,3)7-6-9-8-10(13(14)15)4-5-11(9)12/h4-5,8H,1-3H3

InChI Key

SMRCYJAYINPOKU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-fluoronitrobenzene (2 g, 9.1 mmol) in tetrahydrofuran (30 ml) was added triethylamine (1.9 ml, 13.6 mmol), trimethylsilylacetylene (1.9 ml, 13.6 mmol), triphenylphosphine (60 mg, 0.23 mmol) and dichlorobis(triphenylphosphine)palladium(II) (319 mg, 0.46 mmol). After stirring at room temperature for 20 minutes copper(I) iodide (17 mg, 0.09 mmol) was added and the mixture left to stir for 18 h at room temperature. The reaction mixture was quenched into isohexane (150 ml) and filtered through a plug of silica using isohexane as eluent. The solvent was removed in vacuo to leave (2-fluoro-5-nitrophenylethynyl)trimethylsilane as a brown solid: 1H NMR (360 MHz, CDCl3) δ 0.10 (9H, s), 7.02 (1H, dd, J 8, 1 Hz), 7.97-8.02 (1H, m), 8.17 (1H, dd, J 6, 3 Hz).
Quantity
2 g
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reactant
Reaction Step One
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1.9 mL
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reactant
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1.9 mL
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reactant
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60 mg
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reactant
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30 mL
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solvent
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319 mg
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catalyst
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copper(I) iodide
Quantity
17 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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[Cu]I
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Cl[Pd]Cl
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Synthesis routes and methods III

Procedure details

1.126 ml of ethynyl(trimethyl)silane, 55 mg of triphenylphosphine and 24 mg of palladium (2+) acetate are added to a solution of 1.169 g of 2-bromo-1-fluoro-4-nitrobenzene in 13 ml of triethylamine with stirring and under argon. After four and a half hours at a temperature of 100° C., the reaction medium is cooled and the insoluble material is filtered off through sintered glass. The filtrate is concentrated to dryness under reduced pressure. After two silica column purifications, eluent: 90/10 heptane/EtOAc then 955 heptane/EtOAc, 460 mg of [(2-fluoro-5-nitrophenyl)ethynyl](trimethyl)silane are obtained in the form of a yellow solid, the characteristics of which are the following:
Quantity
1.126 mL
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reactant
Reaction Step One
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55 mg
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reactant
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Quantity
1.169 g
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reactant
Reaction Step One
Quantity
13 mL
Type
solvent
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Quantity
24 mg
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catalyst
Reaction Step One

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